1-(2-Oxopropyl)piperidine-4-carboxylic acid

Description

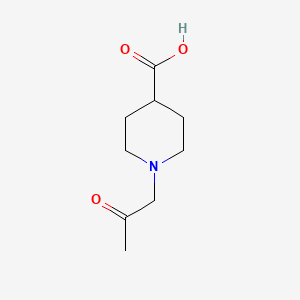

1-(2-Oxopropyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a 2-oxopropyl substituent at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring.

Properties

IUPAC Name |

1-(2-oxopropyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)6-10-4-2-8(3-5-10)9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWLXYWDZVFIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Routes

The synthesis of 1-(2-Oxopropyl)piperidine-4-carboxylic acid generally proceeds via functionalization of piperidine derivatives, often involving protective groups and selective alkylation or reductive amination steps.

tert-Butyl Ester Strategy : A common approach involves protecting the carboxylic acid as a tert-butyl ester to improve yield and purity. The piperidine-4-carboxylic acid derivative is first converted to its tert-butyl ester, then alkylated at the nitrogen with a 2-oxopropyl moiety. Subsequent deprotection with trifluoroacetic acid (TFA) yields the target acid.

Reductive Amination with 2-Oxoaldehydes : Another method employs reductive amination of piperidine-4-carboxylic acid esters with 2-oxopropanal or related aldehydes. This reaction typically uses mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) in solvent systems containing acetic acid and methanol or acetonitrile. This allows direct formation of the 1-(2-oxopropyl) substituent on the nitrogen.

Use of N-Boc Protected Intermediates : Synthesis can also involve N-Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen to control regioselectivity during alkylation. The Boc-protected intermediate is reacted with 2-oxopropyl reagents, followed by Boc deprotection to yield the free amine acid.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | tert-Butyl alcohol, acid catalyst | Protects carboxylic acid as tert-butyl ester to improve solubility and reaction control |

| N-Alkylation/Reductive Amination | 2-Oxopropanal or chloroacetaldehyde, NaBH(OAc)3, AcOH/MeOH or AcOH/MeCN | Reductive amination performed at 0°C to room temperature, typically 2 hours reaction time |

| Boc Protection/Deprotection | Boc2O for protection; TFA for deprotection | Controls nitrogen reactivity, improves selectivity |

| Purification | Column chromatography, crystallization | Ensures >95% purity confirmed by HPLC, NMR, and MS |

Solvent Systems : Methanol/acetic acid/acetonitrile mixtures (ratios approx. 10:1:1) or methanol/acetic acid (10:1) are preferred for reductive amination steps, enabling good yields and purity even in presence of water.

Reducing Agents : Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaCNBH3) are employed for reductive amination, with careful temperature control to avoid side reactions.

Reaction Monitoring : Progress is typically monitored by ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC).

Industrial Scale Considerations

Continuous Flow Reactors : For large-scale production, continuous flow synthesis is utilized to enhance reaction control, safety, and scalability. This approach allows precise temperature and reagent addition control, improving yield and reproducibility.

Purification Techniques : Advanced purification methods such as preparative HPLC and recrystallization from suitable solvents (e.g., methyl isobutyl ketone with oxalic acid dihydrate) are employed to obtain high-purity material suitable for pharmaceutical applications.

Avoidance of Toxic Reagents : Industrial processes favor reagents and conditions that minimize toxic by-products. For example, the use of mild acylating agents and orthoesters avoids toxic methyl iodide or dimethyl sulfate.

Representative Synthetic Procedure Example

| Step | Procedure |

|---|---|

| Starting Material | Ethyl isonipecotate (ethyl ester of piperidine-4-carboxylic acid) |

| Aldehyde Addition | Add 50% aqueous chloroacetaldehyde dropwise to ethyl isonipecotate in methanol/acetic acid (10:1) at 0°C |

| Reductive Amination | Add NaBH(OAc)3 portionwise at 0°C, stir at room temperature for 2 hours |

| Workup | Evaporate solvent under reduced pressure, acidify aqueous phase with 2N HCl, extract with ethyl acetate |

| Purification | Dry organic layer, evaporate solvent, purify by column chromatography or crystallization |

| Final Step | Hydrolyze ester to free acid if needed, isolate this compound |

Analytical Validation

Purity : >95% purity is routinely achieved and confirmed by reverse-phase HPLC with UV detection at 254 nm.

Structural Confirmation : Proton and carbon NMR spectroscopy confirm the presence of characteristic signals such as Boc methyl groups (δ ~1.4 ppm), piperidine ring protons (δ ~2.8 ppm), and ketone carbonyl carbons.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the target compound and intermediates.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Boc Protection + Alkylation | Boc2O, 2-oxopropyl reagent, TFA deprotection | High selectivity, purity | Multiple steps, use of protecting groups |

| Reductive Amination | Piperidine ester, 2-oxoaldehyde, NaBH(OAc)3, AcOH/MeOH | Direct N-substitution, mild conditions | Requires careful control of reduction |

| Continuous Flow Industrial Synthesis | Flow reactors, optimized solvent systems, mild reducing agents | Scalable, reproducible, cost-effective | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxopropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different piperidine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Oxopropyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Substituent-Based Classification and Key Properties

2-Oxoalkyl-Substituted Derivatives

1-((Tert-butoxy)carbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid Structure: Contains a tert-butoxycarbonyl (BOC) protective group and a 2-oxopropyl chain. Molecular Formula: C14H23NO5 Molecular Weight: 285.34 g/mol Key Features: The BOC group enhances stability during synthesis, making this derivative a common intermediate for further functionalization .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid Structure: Ethoxycarbonyl group at the 1-position. Molecular Formula: C9H15NO4 Molecular Weight: 201.22 g/mol Physicochemical Properties:

- Log S : -1.3 (moderate solubility)

- GI Absorption : High

- BBB Permeability : Low

Aromatic/Electron-Withdrawing Group Derivatives

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid Structure: 2-Chlorobenzoyl group at the 1-position. Molecular Formula: C13H14ClNO3 Molecular Weight: 267.7 g/mol Solubility: Slightly soluble in chloroform, methanol, and DMSO.

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic Acid Structure: Oxazole ring linked via a methyl group.

Halogenated Derivatives

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride Structure: 4-Bromobenzyl group and hydrochloride salt. Molecular Formula: C13H17BrClNO2 Molecular Weight: 349.64 g/mol Applications: Intermediate in kinase inhibitor synthesis .

Structural and Functional Comparison Table

Impact of Substituents on Bioactivity

Biological Activity

1-(2-Oxopropyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including interaction with various biological targets, synthesis, and pharmacological implications.

- Molecular Formula : C₈H₁₄N₂O₃

- Molecular Weight : 174.20 g/mol

- CAS Number : 1397293-42-3

The structure of this compound features a piperidine ring substituted with a carboxylic acid and a ketone group, which may influence its biological interactions.

Biological Activity Overview

This compound has been studied for its interactions with various biological targets, particularly in the context of neurological and metabolic pathways.

1. Interaction with Opioid Receptors

Research indicates that this compound exhibits binding affinity to opioid receptors, which are critical in pain modulation and addiction pathways. The specific interactions can lead to analgesic effects or potential side effects associated with opioid use.

2. Anticancer Potential

The compound has shown promise in modulating cell proliferation pathways relevant to cancer. It is believed to inhibit specific kinases involved in tumor growth, suggesting a role in cancer therapeutics .

3. Neuropharmacological Effects

Studies on piperidine derivatives reveal that they can exhibit dopamine receptor activity, which is significant in treating disorders such as schizophrenia and Parkinson's disease. The structural similarities suggest that this compound may share these neuropharmacological properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available piperidine derivatives. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds.

| Method | Description |

|---|---|

| NMR Spectroscopy | Used for structural confirmation |

| IR Spectroscopy | Identifies functional groups |

Case Studies

Several studies have explored the pharmacological effects of related compounds, providing insight into the potential applications of this compound:

- Dopamine Receptor Modulation : A study demonstrated that piperidine derivatives could effectively modulate dopamine receptor activity in animal models, leading to significant behavioral changes. This suggests similar potential for this compound .

- Cancer Cell Proliferation Inhibition : In vitro studies showed that analogs of this compound could inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell cycle regulation .

- Opioid Receptor Binding Studies : Binding affinity assays indicated that this compound interacts with opioid receptors, which could be harnessed for developing new analgesics.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Oxopropyl)piperidine-4-carboxylic acid, and how is purity validated?

Methodology:

- Synthesis via tert-Butoxycarbonyl (Boc) Protection : A common approach involves Boc-protected intermediates. For example, 1-[(tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid is synthesized by reacting piperidine-4-carboxylic acid derivatives with 2-oxopropyl groups under Boc protection, followed by deprotection using trifluoroacetic acid (TFA) .

- Validation :

- HPLC : Purity >95% is confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) .

- NMR Spectroscopy : H and C NMR verify structural integrity (e.g., δ 1.4 ppm for Boc methyl groups, δ 2.8 ppm for piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 229.27 for Boc-protected intermediates) .

Q. What safety protocols are critical for handling this compound given limited toxicological data?

Methodology:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodology:

- Quantum Mechanical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic acyl substitutions at the 2-oxopropyl group). Software like Gaussian or ORCA calculates transition-state energies .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and stability .

- Docking Studies : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug discovery .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Methodology:

- Cross-Validation : Compare H NMR data with related compounds (e.g., 1-Boc-4-piperidinecarboxylic acid δ 1.4–1.5 ppm for tert-butyl groups) to identify anomalies .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing piperidine C-4 from carbonyl carbons) .

- Isotopic Labeling : Introduce C or N labels to track specific atoms in MS/MS fragmentation patterns .

Q. How do substituent modifications impact physicochemical properties?

Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.